2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Description
2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H18Cl2N2O3S2 and its molecular weight is 457.38. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy (PDT) applications. These compounds exhibit promising properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through PDT. The specific compound structure in the context of PDT demonstrates the versatile role of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis and Molecular Interactions
Research on the structural characteristics of dichlorobenzenesulfonamide derivatives, specifically those derived from thiazole, reveals insights into tautomerism and intramolecular hydrogen bonding. These studies provide a foundation for understanding the chemical behavior and potential reactivity of such compounds, which is crucial for designing drugs with targeted biological activities (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3S2/c1-12-17(27-19(23-12)13-3-6-15(26-2)7-4-13)9-10-22-28(24,25)18-11-14(20)5-8-16(18)21/h3-8,11,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDZUGWVSACHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.